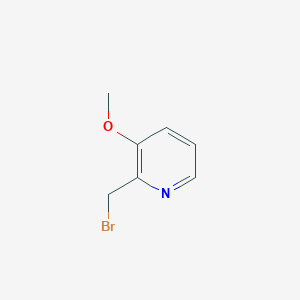

2-(Bromomethyl)-3-methoxypyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(bromomethyl)-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKBCDCUFUKBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695236 | |

| Record name | 2-(Bromomethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889360-84-3 | |

| Record name | 2-(Bromomethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Derivatives in Modern Organic Synthesis

Pyridine (B92270), a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. wikipedia.orgfiveable.me This substitution imparts unique chemical properties, including basicity and a distinct reactivity profile, making pyridine and its derivatives exceptionally versatile building blocks in organic synthesis. fiveable.me

The pyridine ring is a common motif in a vast array of biologically active compounds. lifechemicals.comnumberanalytics.com Natural products such as vitamins, coenzymes, and alkaloids frequently contain this heterocyclic core. lifechemicals.com For instance, nicotinamide (B372718) (a form of vitamin B3) and pyridoxal (B1214274) (vitamin B6) are essential for various metabolic processes. lifechemicals.com

In the realm of pharmaceuticals, pyridine derivatives are integral components of numerous drugs, spanning a wide range of therapeutic areas. They are found in antihistamines, anti-inflammatory agents, and anticancer drugs. numberanalytics.com The prevalence of the pyridine substructure is highlighted by its presence in a significant number of FDA-approved drugs. lifechemicals.comrsc.org

The synthesis of pyridine derivatives has a rich history, with foundational methods like the Hantzsch and Chichibabin syntheses still being relevant today. wikipedia.orgnumberanalytics.com Modern synthetic strategies continue to expand the toolkit for creating highly functionalized pyridines, enabling the precise construction of complex molecular architectures. acs.org

Strategic Importance of Functionalized Pyridines in Advanced Chemical Research

The ability to introduce various functional groups onto the pyridine (B92270) ring is of paramount importance for tailoring the properties of the resulting molecules. The direct functionalization of carbon-hydrogen (C-H) bonds in pyridines is a particularly active area of research, as it offers a more efficient and sustainable approach compared to traditional methods that often require multi-step syntheses of pre-functionalized precursors. rsc.orginnovations-report.com

The position of the functional group on the pyridine ring significantly influences the molecule's chemical and biological properties. innovations-report.com For example, functionalization at different positions can alter a molecule's ability to bind to a biological target or its solubility and metabolic stability. The development of methods for site-selective functionalization, including at the often difficult-to-access meta-position, is a key challenge and a major focus of contemporary research. innovations-report.com

N-functionalized pyridinium (B92312) salts have emerged as valuable intermediates, enhancing reactivity and selectivity in various synthetic transformations. acs.orgnih.gov These salts can act as radical precursors and allow for controlled functionalization under milder, acid-free conditions, which is particularly advantageous for the late-stage modification of complex and sensitive molecules. acs.orgnih.gov The strategic use of such functionalized pyridines accelerates the discovery and development of new chemical entities with desired properties.

Overview of 2 Bromomethyl 3 Methoxypyridine As a Key Synthetic Intermediate

2-(Bromomethyl)-3-methoxypyridine is a functionalized pyridine (B92270) derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive bromomethyl group at the 2-position and a methoxy (B1213986) group at the 3-position, makes it a versatile intermediate for the construction of more complex molecules.

The bromomethyl group is a key reactive handle, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups, such as azides, thiocyanates, and ethers. The methoxy group, on the other hand, influences the electronic properties of the pyridine ring, which can affect the reactivity and selectivity of subsequent transformations.

The strategic placement of these two functional groups makes this compound a useful precursor for the synthesis of a range of target molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its utility as a synthetic intermediate underscores the importance of developing and understanding the chemistry of specifically functionalized pyridines to advance chemical research.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 889360-84-3 |

| Linear Formula | C₇H₈BrNO |

| InChI Key | RTKBCDCUFUKBII-UHFFFAOYSA-N |

An in-depth examination of the synthetic routes for this compound and its related structural analogs reveals a variety of chemical strategies. These methodologies focus on the introduction of the bromomethyl group onto the pyridine scaffold and the synthesis of necessary precursors through functional group transformations.

Applications in Complex Heterocyclic Chemical Synthesis

Construction of Fused Pyridine (B92270) Systems

The compound is a cornerstone for synthesizing bicyclic and polycyclic systems where a pyridine ring is fused to another heterocycle. The methoxy (B1213986) group at the 3-position electronically influences the pyridine ring, affecting the regioselectivity and reaction rates of these annulation processes.

One of the most well-established applications of 2-(halomethyl)pyridine derivatives is in the synthesis of the indolizine core, an aromatic 10π-electron bicyclic system. The general strategy involves the reaction of the 2-(bromomethyl)pyridine (B1332372) with a suitable nucleophile to form a pyridinium (B92312) salt. Subsequent deprotonation of the methylene bridge generates a pyridinium ylide, a key 1,3-dipole intermediate.

This ylide can then undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles, such as activated alkenes or alkynes, to construct the five-membered pyrrole ring fused to the pyridine core. While specific examples detailing the use of 2-(Bromomethyl)-3-methoxypyridine are not extensively documented in readily available literature, the general synthetic route is highly adaptable. The reaction with dimethyl acetylenedicarboxylate (DMAD), for example, would proceed via the formation of the 1-((3-methoxypyridin-2-yl)methyl)pyridinium ylide, followed by cycloaddition and subsequent aromatization to yield an 8-methoxyindolizine-1,2-dicarboxylate derivative. The presence of the electron-donating methoxy group at the 8-position of the resulting indolizine scaffold can be expected to influence its electronic properties and subsequent reactivity.

Table 1: Generalised Synthesis of Indolizine Scaffolds

| Starting Pyridine | Dipolarophile | Key Intermediate | Product Class |

|---|---|---|---|

| 2-(Bromomethyl)pyridine | Activated Alkyne (e.g., DMAD) | Pyridinium Ylide | Indolizine |

The synthesis of fused pyrimidine systems, such as pyrido[1,2-a]pyrimidines, often involves the reaction of 2-aminopyridines with 1,3-dicarbonyl compounds. However, an alternative strategy utilizing this compound can be envisaged. This would involve the initial N-alkylation of an appropriately substituted aminopyrimidine or aminoazole with this compound. The resulting intermediate, possessing both the pyridine and pyrimidine (or azole) moieties, could then undergo an intramolecular cyclization to form the desired fused architecture.

For instance, reaction with 2-aminopyrimidine would yield an N-((3-methoxypyridin-2-yl)methyl)pyrimidin-2-amine intermediate. A subsequent intramolecular cyclization, potentially acid-catalyzed, would lead to the formation of a methoxy-substituted pyrido[1,2-a]pyrimidinium salt. This approach offers a modular route to these important heterocyclic cores, where the substitution pattern can be controlled by the choice of the starting pyrimidine or azole. While this specific application for the 3-methoxy derivative is not widely reported, it represents a plausible and synthetically valuable extension of known methodologies for forming such fused systems.

Role as a Precursor for Polyfunctionalized Pyridine Derivatives

The primary reactivity of this compound lies in the lability of the carbon-bromine bond, making the bromomethyl group an excellent electrophilic handle for introducing a wide array of functional groups onto the pyridine scaffold via nucleophilic substitution reactions. This transformation is typically a bimolecular nucleophilic substitution (SN2) process.

This versatility allows for the synthesis of a diverse library of 2-substituted-3-methoxypyridines, which are themselves valuable intermediates for more complex targets in medicinal and materials chemistry. The reaction tolerates a broad range of nucleophiles, including amines, thiols, alcohols, and carbon nucleophiles.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |

|---|---|---|---|

| Amine | Dimethylamine | -CH₂NR₂ | 2-((Dimethylamino)methyl)-3-methoxypyridine |

| Thiol | Sodium thiomethoxide | -CH₂SR | 3-Methoxy-2-((methylthio)methyl)pyridine |

| Cyanide | Sodium cyanide | -CH₂CN | 2-(3-Methoxypyridin-2-yl)acetonitrile |

| Azide | Sodium azide | -CH₂N₃ | 2-(Azidomethyl)-3-methoxypyridine |

These reactions provide straightforward access to pyridines with appended functional groups that can be further elaborated. For example, the nitrile product can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a two-carbon extension from the pyridine ring. The azide can be reduced to a primary amine or used in click chemistry reactions.

Strategic Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

Beyond the systems mentioned previously, this compound is a key starting material for other important fused nitrogen heterocycles, such as imidazo[1,2-a]pyridines. The classical synthesis of this scaffold involves the condensation of a 2-aminopyridine with an α-haloketone (the Tschitschibabin reaction). A complementary approach involves the reaction of a 2-(halomethyl)pyridine with a nitrogen nucleophile, leading to cyclization.

For instance, reaction of this compound with a primary amine (R-NH₂) would first form the secondary amine intermediate, N-alkyl-1-(3-methoxypyridin-2-yl)methanamine. This intermediate can then be cyclized with a suitable one-carbon electrophile, or via oxidative methods, to construct the fused imidazole ring. A more direct route involves reacting this compound with a reagent like cyanamide (NH₂CN). The initial SN2 reaction would form an N-cyanomethylpyridinium intermediate, which upon intramolecular cyclization would yield a 2-amino-8-methoxyimidazo[1,2-a]pyridine. This scaffold is a privileged structure in medicinal chemistry, and this synthetic route provides a direct entry into specifically substituted analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

While specific, experimentally verified ¹H NMR spectra for 2-(Bromomethyl)-3-methoxypyridine are not available, predictions based on the analysis of similar structures suggest the approximate chemical shifts for the key protons. The methoxy (B1213986) group (-OCH₃) protons would likely appear around 3.8 ppm, and the bromomethyl (-CH₂Br) protons are expected at approximately 4.5 ppm. The signals for the three aromatic protons on the pyridine (B92270) ring would be expected in the aromatic region of the spectrum, with their exact chemical shifts and coupling patterns being highly dependent on the electronic effects of the substituents. A detailed analysis would require the actual spectrum to determine multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values), which are crucial for confirming the substitution pattern on the pyridine ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Similarly, no experimentally determined ¹³C NMR spectrum for this compound is publicly available. This technique is vital for identifying the number of unique carbon environments in a molecule and their chemical nature. A predicted spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the bromomethyl carbon, the methoxy carbon, and the five carbons of the pyridine ring. The chemical shifts would be influenced by the electronegativity of the attached bromine, oxygen, and nitrogen atoms. For comparison, the ¹³C NMR spectrum of the related compound 2-bromo-3-methylpyridine (B184072) has been recorded, but this does not provide the specific data needed for the target molecule. chemicalbook.com

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the connectivity of the molecular framework.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

Currently, there are no published COSY, HSQC, or HMBC spectra for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic pyridine ring and the methyl/methylene groups.

C-O stretching of the methoxy group.

C-N stretching vibrations of the pyridine ring.

C-Br stretching of the bromomethyl group.

While spectra for related compounds like 2-bromopyridine (B144113) are available, a specific experimental IR spectrum with assigned peaks for this compound has not been found.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) would be able to confirm the exact molecular weight of this compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks of nearly equal intensity). Analysis of the fragment ions would provide clues about the molecule's structure, as weaker bonds would be expected to break preferentially. However, detailed fragmentation data for this specific compound is not available.

UV-Visible Spectroscopy for Electronic Absorption Characteristics

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The pyridine ring in this compound would be expected to absorb UV light. The position of the maximum absorption (λ_max) would be influenced by the methoxy and bromomethyl substituents. No specific UV-Vis absorption data for this compound has been reported in the searched literature.

Computational and Theoretical Investigations of 2 Bromomethyl 3 Methoxypyridine and Analogous Compounds

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and electronic properties of organic molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. For substituted pyridines, DFT methods are routinely used to investigate their geometries, conformational preferences, and various electronic characteristics.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is typically geometry optimization, which aims to find the lowest energy arrangement of atoms in a molecule. For a flexible molecule like 2-(bromomethyl)-3-methoxypyridine, which has rotatable bonds (e.g., the C-C bond of the bromomethyl group and the C-O bond of the methoxy (B1213986) group), a conformational analysis is essential to identify the most stable conformer(s).

Computational methods such as the semi-empirical Austin Model 1 (AM1) or more robust DFT methods are employed for this purpose. pjbmb.org.pkresearchgate.net The process involves systematically rotating the flexible torsion angles and performing a geometry optimization at each step to map out the potential energy surface (PES). The minima on this surface correspond to stable conformers. For instance, in a study on a cimetidine (B194882) derivative containing a substituted pyridine (B92270) ring, the minimum potential energy was calculated using the geometry convergence function in the ArgusLab software to determine the most stable conformation. pjbmb.org.pk Similarly, advanced machine learning potentials like ANI-2x, combined with optimization algorithms, have proven effective in exploring the conformational ensembles of complex molecules, achieving results comparable to DFT methods like B3LYP-D3BJ/DZVP. nih.gov

For this compound, the orientation of the bromomethyl and methoxy groups relative to the pyridine ring would be the primary focus of such an analysis. Intramolecular interactions, such as weak hydrogen bonds or steric repulsion, would dictate the preferred conformations and their relative energies. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Chemical Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are widely used to determine the energies of these frontier orbitals. For large systems where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. acs.orgnih.gov

For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the methoxy group, while the LUMO would likely be distributed over the pyridine ring and the antibonding σ* orbital of the C-Br bond, making it susceptible to nucleophilic attack at the bromomethyl group. A DFT study on an analogous compound, 2-bromo-3-hydroxy-6-methylpyridine, calculated a HOMO-LUMO gap of -5.39512 eV, indicating its potential reactivity. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, can further quantify the reactivity.

Table 1: Calculated Frontier Molecular Orbital Properties of an Analogous Pyridine Compound Data for 2-bromo-3-hydroxy-6-methylpyridine, calculated using DFT. researchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.512 |

| ELUMO | -1.117 |

| Energy Gap (ΔE) | -5.395 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, hybridization, and intramolecular interactions within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs, bonding, and anti-bonding orbitals.

Furthermore, NBO analysis provides atomic charges, offering a detailed picture of the electron distribution. This can help identify electrophilic and nucleophilic sites within the molecule. For example, in quinolone derivatives, NBO theory has been used to investigate intramolecular hydrogen bonds and their effect on the electronic structure. nih.gov

Prediction and Correlation of Vibrational Frequencies with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a fundamental method for molecular characterization. DFT calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental data. wisc.edu This comparison helps in the assignment of observed spectral bands to specific vibrational modes. cdnsciencepub.comcdnsciencepub.comyoutube.com

For complex molecules, the calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement, a common practice is to apply a scaling factor to the calculated frequencies. jocpr.com

A study on the analogous compound 2-methoxy-3-(trifluoromethyl)pyridine (B55313) provides a good example. jocpr.comresearchgate.net DFT calculations were performed using the B3LYP functional and the 6-311++G(d,p) basis set to obtain the theoretical vibrational spectrum. The calculated frequencies were then scaled and compared with the experimental FT-IR and FT-Raman spectra, leading to a detailed assignment of the vibrational modes, including the characteristic vibrations of the pyridine ring, methoxy group, and the C-H bonds. jocpr.comjocpr.com

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Analogous Compound, 2-methoxy-3-(trifluoromethyl)pyridine Calculated at the B3LYP/6-311++G(d,p) level. jocpr.com

| Assignment | FT-IR (Experimental) | FT-Raman (Experimental) | Calculated (Scaled) |

| C-H stretching | 3073 | 3086, 3068, 3018 | 3077, 3064, 3026 |

| C-O-C asymmetric stretching | 1271 | 1279 | 1280 |

| C-O-C symmetric stretching | 1015 | 1016 | 1013 |

| Ring deformation | 610 | 612 | 621 |

Calculation of Nuclear Magnetic Resonance Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are another valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for predicting ¹H and ¹³C NMR spectra. jocpr.comresearchgate.net

The calculated chemical shifts are usually reported relative to a reference compound, such as tetramethylsilane (B1202638) (TMS). By comparing the calculated spectrum with the experimental one, chemists can confirm the structure of a synthesized compound and assign the resonances to specific nuclei. sigmaaldrich.com Similar to vibrational frequencies, there can be systematic deviations between calculated and experimental shifts, but the trends and relative positions are often accurately reproduced.

For instance, in the study of 2-methoxy-3-(trifluoromethyl)pyridine, the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method and showed good correlation with the experimental data recorded in DMSO. jocpr.comresearchgate.net This approach would be directly applicable to this compound to aid in the interpretation of its NMR spectra. rsc.orgchemicalbook.com

Mechanistic Insights Derived from Computational Chemistry

Beyond static molecular properties, computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds. nih.govsioc-journal.cn

For this compound, the bromomethyl group is a key reactive site, particularly for nucleophilic substitution (S_N) reactions. Computational studies could be employed to investigate the mechanism of its reaction with various nucleophiles. For example, DFT calculations could determine whether the reaction proceeds via a concerted S_N2 mechanism or a stepwise S_N1 mechanism. This involves locating the transition state structure and calculating the energy barrier for the reaction. nih.gov

Computational studies on similar systems, such as the nucleophilic substitution on β-substituted meso-bromoporphyrins or the hydrobromination of allyl carboxylates, demonstrate the power of DFT in rationalizing reaction pathways, selectivity, and the influence of substituents. isuct.ruresearchgate.netacs.org Such studies for this compound would provide valuable insights into its reactivity profile, guiding its application in organic synthesis.

Catalytic Applications and Ligand Design Incorporating Pyridine Bromomethyl Motifs

Utilization of 2-(Bromomethyl)pyridine (B1332372) Derivatives as Ligands in Coordination Chemistry

The nitrogen atom in the pyridine (B92270) ring possesses a lone pair of electrons, making it an excellent N-donor for coordinating with a wide array of transition metal ions. nih.govwikipedia.org This fundamental property is the basis for the extensive use of pyridine derivatives as ligands in coordination chemistry. Compounds like 2-(bromomethyl)pyridines serve as valuable building blocks for creating more complex, often multidentate, ligands.

The bromomethyl group is a key functional handle. While not typically involved in direct, stable coordination to a metal center itself, its reactivity towards nucleophilic substitution allows for the facile covalent attachment of the pyridine unit to other donor groups. This strategy is frequently employed to synthesize polydentate ligands, such as pincer-type ligands or macrocycles, which can form highly stable and catalytically active metal complexes. nih.gov

For instance, 2,6-bis(bromomethyl)pyridine (B1268884) is a well-known precursor for synthesizing a variety of macrocyclic ligands. nih.govsigmaaldrich.com The two reactive bromomethyl arms can react with di-nucleophiles (e.g., diamines, dithiols) in cyclization reactions to form macrocycles that can encapsulate metal ions. iau.ir These pyridine-containing macrocyclic complexes have shown promise in various catalytic applications. unimi.it The resulting complexes, featuring metals like Ruthenium(II) or Iron(II), have been investigated for catalytic activities in reactions such as hydrosilylation and Suzuki-Miyaura cross-coupling. unimi.itrsc.org The rigid structure of the pyridine unit combined with the conformational flexibility of the side arms allows for the creation of specific coordination environments tailored for catalysis. nih.gov

Role in Metal-Catalyzed Organic Transformations as Precursors to Active Species or Ligands

The primary role of 2-(bromomethyl)pyridine derivatives in metal-catalyzed transformations is that of a precursor or building block for the catalytically active species. The high reactivity of the carbon-bromine bond in the bromomethyl group allows these compounds to serve as ideal electrophiles for constructing elaborate ligand frameworks. nih.gov

A prominent example is the synthesis of pincer ligands. These are tridentate ligands that bind to a metal center in a meridional fashion, often conferring high stability and unique reactivity to the resulting complex. A synthetic route to a PNNH-type pincer ligand, for example, could involve the reaction of 2-(bromomethyl)pyridine with a phosphino-amine to generate the desired ligand scaffold. This ligand can then be complexed with a metal like ruthenium. nih.gov The resulting ruthenium pincer complexes have demonstrated remarkable catalytic activity under mild conditions for reactions such as the acceptorless dehydrogenative coupling of alcohols to esters and the hydrogenation of esters. nih.gov

The process involves the initial synthesis of the ligand using the bromomethylpyridine derivative, followed by complexation with a metal salt (e.g., RuCl₃, CoCl₂). The final complex is the active catalyst, where the metal-ligand cooperation enables the catalytic cycle. nih.govrsc.org

| Catalyst Type | Precursor Example | Reaction | Key Features | Reference |

|---|---|---|---|---|

| PNNH-Ruthenium Pincer Complex | 2-(Bromomethyl)pyridine | Dehydrogenative coupling of alcohols to esters | Operates at a mild temperature of 35 °C. | nih.gov |

| PNNH-Ruthenium Pincer Complex | 2-(Bromomethyl)pyridine | Hydrogenation of esters | Effective at room temperature and 5 atm H₂. | nih.gov |

| NNN-Cobalt Pincer Complex | 2,6-bis(chloromethyl)pyridine | N-alkylation of amines with alcohols | Utilizes base-metal catalysis for dehydrogenative activation of alcohols. | rsc.org |

| Iron(II) Macrocyclic Complex | 2,6-bis(bromomethyl)pyridine | Suzuki-Miyaura cross-coupling | Catalyzes C-C bond formation with N-heterocyclic compounds. | unimi.it |

| Ruthenium Macrocyclic Complex | Pyridine bis(carboxamide) ligand | Hydrosilylation of alkynes | Macrocyclic structure influences catalytic selectivity. | rsc.org |

Organocatalytic Potential of Pyridine Scaffolds

Beyond their role in metal-based catalysis, pyridine scaffolds possess intrinsic catalytic activity and are increasingly used as organocatalysts. researchgate.net This mode of catalysis avoids the use of potentially toxic or expensive metals. The catalytic activity of pyridine stems from the nucleophilic and basic character of the nitrogen atom.

One of the most classic examples of pyridine-type organocatalysis is its role in acylation reactions, analogous to the well-known 4-dimethylaminopyridine (B28879) (DMAP). Pyridine can act as a nucleophilic catalyst by reacting with an acyl source (like an anhydride) to form a highly reactive N-acylpyridinium salt, which is then more susceptible to attack by a weakly nucleophilic alcohol.

More advanced applications have recently emerged. For instance, pyridine has been identified as an effective organocatalyst for the reductive ozonolysis of alkenes. organic-chemistry.orgacs.orgnih.gov In this process, pyridine intercepts the carbonyl oxide intermediate formed during ozonolysis, promoting its fragmentation directly to aldehydes or ketones. This method avoids the formation of hazardous peroxide byproducts and proceeds without consumption of the pyridine catalyst. acs.orgnih.gov

Furthermore, the field of photoredox organocatalysis has harnessed the pyridine motif. A novel photochemical method allows for the functionalization of pyridines with radicals derived from allylic C-H bonds. acs.orgnih.gov In this system, a dithiophosphoric acid acts as a triple-function catalyst: it protonates the pyridine, a subsequent single-electron transfer (SET) reduces the pyridinium (B92312) ion to a pyridinyl radical, and it also activates the C-H bond of the partner substrate. acs.org This strategy enables C-C bond formation with high regioselectivity that differs from classical Minisci-type reactions. acs.orgnih.gov

| Reaction Type | Role of Pyridine | Co-catalyst/Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Reductive Ozonolysis of Alkenes | Nucleophilic catalyst | Ozone (O₃) | Direct formation of aldehydes/ketones, avoiding peroxide intermediates. | organic-chemistry.orgacs.orgnih.gov |

| Photochemical Allylation of Pyridines | Substrate and radical precursor | Dithiophosphoric acid / Blue light (455 nm) | Regioselective C-H functionalization via pyridinyl radicals. | acs.orgnih.gov |

| Acylation of Alcohols | Nucleophilic catalyst | Acetic anhydride | Formation of an active N-acylpyridinium intermediate to facilitate esterification. | researchgate.net |

Future Research Directions and Outlook for 2 Bromomethyl 3 Methoxypyridine Chemistry

Development of Novel and More Selective Synthetic Methodologies

The synthesis of polysubstituted pyridines often presents challenges related to regioselectivity and efficiency. Current methods for preparing similar compounds, such as 2-bromo-3-methoxypyridine, involve multi-step sequences starting from precursors like 3-pyridinol, followed by bromination and methylation. prepchem.comgoogle.com A significant future goal is the development of more streamlined and selective synthetic routes to 2-(Bromomethyl)-3-methoxypyridine.

Research in this area could focus on:

Catalytic C-H Functionalization: Directing the bromomethylation of 3-methoxypyridine (B1141550) at the C2 position using advanced catalytic systems. This would bypass the need for pre-functionalized starting materials, shortening the synthetic route and improving atom economy.

Flow Chemistry: Integrating synthesis into flow electrolysis systems could enhance scalability, safety, and efficiency, providing a platform for the continuous production of this key intermediate. scitechdaily.com

Green Chemistry Approaches: Designing syntheses that utilize more environmentally benign reagents and solvents. For instance, exploring alternatives to traditional brominating agents and harsh reaction conditions is a key objective in modern organic synthesis. numberanalytics.commdpi.com The development of one-pot procedures from simple precursors remains a significant, albeit challenging, goal. rsc.org

Discovery of Unprecedented Reactivity Pathways and Transformations

The reactivity of this compound is largely dictated by the labile carbon-bromine bond in the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. However, future research is expected to unlock more complex and unprecedented transformations.

Potential avenues for exploration include:

Photo- and Electrochemical Activation: Utilizing visible light or electricity to generate radical intermediates from the bromomethyl group could enable novel carbon-carbon and carbon-heteroatom bond-forming reactions that are inaccessible through traditional two-electron pathways. acs.org This approach has already shown promise in expanding the toolkit for modifying aromatic rings. scitechdaily.com

Umpolung Reactivity: Investigating conditions that could invert the typical electrophilic character of the benzylic carbon, potentially through the formation of organometallic intermediates. This could lead to entirely new strategies for incorporating this pyridine (B92270) fragment into target molecules.

Tandem and Cascade Reactions: Designing reactions where the initial substitution at the bromomethyl group triggers subsequent cyclization or rearrangement events, influenced by the methoxy (B1213986) group and the pyridine nitrogen. Such cascade reactions offer a powerful method for rapidly building molecular complexity from a single starting material.

Exploration of Emerging Applications in Organic Synthesis and Materials Science

Pyridine derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.govnumberanalytics.com this compound serves as a versatile building block, and future research will undoubtedly expand its applications.

Emerging areas include:

Medicinal Chemistry: The compound can be used as a key intermediate for synthesizing libraries of novel compounds for drug discovery. The pyridine scaffold is a known pharmacophore, and the specific substitution pattern of this compound could be leveraged to create new therapeutic agents with tailored biological activities. nih.govrsc.org

Materials Science: The pyridine moiety is valuable in the development of polymers, dyes, and nanoparticles. numberanalytics.com The bromomethyl group provides a convenient anchor for grafting the molecule onto surfaces or incorporating it into polymer backbones. This could lead to the creation of new functional materials with applications in catalysis, energy storage, or biomedicine. numberanalytics.com

Ligand Development: The pyridine nitrogen can coordinate to metal centers, making pyridine derivatives excellent ligands in organometallic chemistry. Future work could involve using this compound to synthesize novel ligands for catalysis, potentially influencing the selectivity and activity of metal-catalyzed reactions.

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. Advanced theoretical modeling will be crucial in accelerating the development of this compound chemistry.

Future research will likely involve:

Mechanism Elucidation: Using methods like Molecular Electron Density Theory (MEDT) to study the mechanisms of known and potential reactions. rsc.org This can provide detailed insights into the electronic factors governing reactivity and regioselectivity.

Predictive Reaction Design: Employing theoretical calculations to predict the outcomes of new reaction ideas before attempting them in the lab. This can help rationalize the interactions between the molecule and various reagents or catalysts, guiding the design of more efficient and selective transformations. researchgate.net

In Silico Screening: Computationally screening virtual libraries of compounds derived from this compound for desired properties, such as binding affinity to a biological target or specific material characteristics. This can help prioritize synthetic efforts towards the most promising applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(Bromomethyl)-3-methoxypyridine, and what safety precautions are critical during synthesis?

- Methodological Answer : A common approach involves nucleophilic substitution or bromination of pre-functionalized pyridine derivatives. For example, reactions under anhydrous conditions using DMF as a solvent and potassium carbonate as a base at elevated temperatures (e.g., 110°C) are effective . Safety measures include using fume hoods to handle volatile reagents, wearing appropriate PPE (gloves, goggles), and ensuring proper disposal of brominated waste due to potential toxicity .

Q. How can researchers purify this compound to achieve high yields and purity?

- Methodological Answer : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended for purification. Liquid-liquid extraction using ethyl acetate and water, followed by drying over sodium sulfate, can remove polar impurities . Recrystallization from dichloromethane/hexane mixtures may further enhance purity .

Advanced Research Questions

Q. How does the position of the bromomethyl and methoxy groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The methoxy group at the 3-position acts as an electron-donating group, directing electrophilic substitution to the 4-position. However, steric hindrance from the bromomethyl group at the 2-position may favor coupling at the 5-position. Computational modeling (e.g., DFT) can predict regioselectivity, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can confirm reactivity patterns .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify substituent positions (e.g., methoxy protons at ~3.8 ppm, bromomethyl protons at ~4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHBrNO: [M+H] calcd. 202.9844) .

- X-ray Crystallography : Resolves steric effects and crystal packing, critical for understanding reactivity in solid-phase synthesis .

Q. How should researchers address discrepancies in reported reaction yields for bromomethylated pyridine derivatives?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, increasing reaction time from 12 to 24 hours improved yields in analogous bromomethylpyridine syntheses from 65% to 89% . Cross-referencing with kinetic studies (e.g., Arrhenius plots) helps validate optimal conditions .

Q. What strategies mitigate decomposition of this compound during storage?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the bromomethyl group. Stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1% w/w can inhibit radical-mediated degradation. Regular HPLC monitoring (e.g., C18 column, acetonitrile/water mobile phase) detects degradation products like 3-methoxypyridine-2-methanol .

Data Contradiction Analysis

Q. Why do studies report conflicting reactivity trends for bromomethylpyridines in nucleophilic substitutions?

- Analysis : Discrepancies arise from competing mechanisms (S2 vs. SAr). For example, electron-withdrawing groups (e.g., trifluoromethyl) enhance SAr pathways, while steric hindrance from the methoxy group may favor S2. Comparative studies using isotopic labeling (O in methoxy groups) or kinetic isotope effects (KIE) can clarify dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.